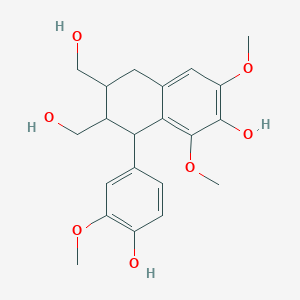
N-hexanoyl-D-erythro-sphingosylphosphorylcholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a derivative of sphingomyelin, which is a type of phospholipid found in animal cell membranes, particularly in the myelin sheath of nerve cells . This compound is known for its involvement in various biological processes, including cell signaling and membrane structure integrity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-hexanoyl-D-erythro-sphingosylphosphorylcholine typically involves the acylation of sphingosine with hexanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Activation of Hexanoic Acid: Hexanoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form an active ester.
Acylation Reaction: The activated hexanoic acid is then reacted with sphingosine in the presence of a base such as triethylamine (TEA) to form N-hexanoyl-sphingosine.
Phosphorylation: The N-hexanoyl-sphingosine is subsequently phosphorylated using phosphocholine chloride in the presence of a catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
N-hexanoyl-D-erythro-sphingosylphosphorylcholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form ceramides, which are important signaling molecules.
Hydrolysis: It can be hydrolyzed by sphingomyelinase to produce ceramide and phosphorylcholine.
Substitution: The phosphorylcholine group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Hydrolysis: Enzymatic hydrolysis using sphingomyelinase.
Substitution: Reagents such as alkyl halides and bases like sodium hydroxide (NaOH) are used for substitution reactions.
Major Products Formed
Ceramides: Formed through oxidation and hydrolysis reactions.
Phosphorylcholine: Produced during hydrolysis.
Wissenschaftliche Forschungsanwendungen
N-hexanoyl-D-erythro-sphingosylphosphorylcholine has a wide range of applications in scientific research:
Chemistry: Used as a standard in lipidomics studies to analyze lipid composition in biological samples.
Biology: Plays a role in studying cell membrane dynamics and signaling pathways.
Medicine: Investigated for its potential in treating neurodegenerative diseases due to its involvement in myelin sheath formation.
Industry: Utilized in the development of lipid-based drug delivery systems and cosmetic formulations.
Wirkmechanismus
N-hexanoyl-D-erythro-sphingosylphosphorylcholine exerts its effects primarily through its role in cell membranes. It interacts with cholesterol to form lipid rafts, which are microdomains that regulate protein localization and signaling. The compound also serves as a precursor to bioactive molecules such as ceramides, which are involved in apoptosis and cell differentiation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-palmitoyl-D-sphingomyelin: Another sphingomyelin derivative with a longer acyl chain.
N-stearoyl-D-sphingomyelin: Similar structure but with an 18-carbon acyl chain.
N-lauroyl-D-sphingomyelin: Contains a 12-carbon acyl chain.
Uniqueness
N-hexanoyl-D-erythro-sphingosylphosphorylcholine is unique due to its shorter acyl chain, which affects its biophysical properties and interactions within the cell membrane. This shorter chain length allows for distinct packing and fluidity characteristics, making it a valuable tool in studying membrane dynamics and lipid-protein interactions .
Eigenschaften
Molekularformel |
C29H59N2O6P |
|---|---|
Molekulargewicht |
562.8 g/mol |
IUPAC-Name |
[(E)-2-(hexanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C29H59N2O6P/c1-6-8-10-11-12-13-14-15-16-17-18-19-21-22-28(32)27(30-29(33)23-20-9-7-2)26-37-38(34,35)36-25-24-31(3,4)5/h21-22,27-28,32H,6-20,23-26H2,1-5H3,(H-,30,33,34,35)/b22-21+ |
InChI-Schlüssel |
AHZZHULAOVWYNO-QURGRASLSA-N |
Isomerische SMILES |
CCCCCCCCCCCCC/C=C/C(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCC)O |
Kanonische SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)[3-(hexadecyloxy)propoxy]phosphinic acid](/img/structure/B12320962.png)
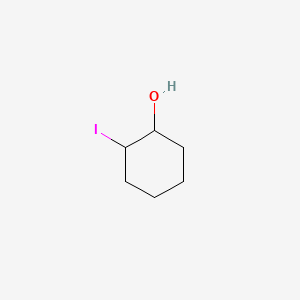
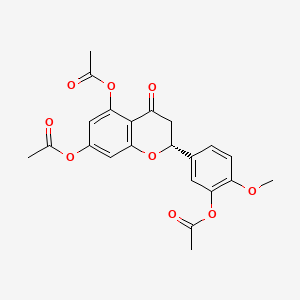
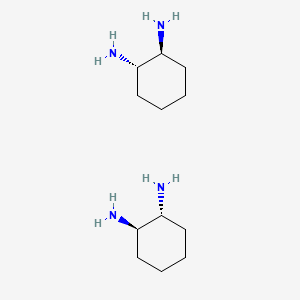

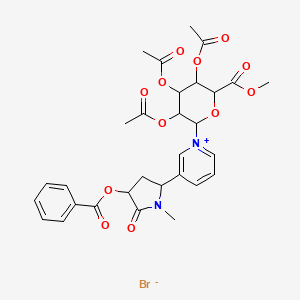
![6-(1,1-Dimethyl-2-(5-(1,1,3-trimethyl-1H-benzo[e]indol-3-ium-2-yl)penta-2,4-dien-1-ylidene)-1,2-dihydro-3H-benzo[e]indol-3-yl)hexanoate](/img/structure/B12321000.png)
![3-({3,4-Dihydroxy-6-methyl-5-[(3,4,5-trihydroxyoxan-2-yl)oxy]oxan-2-yl}oxy)-4,5-dihydroxyoxan-2-yl 10-{[3,5-dihydroxy-6-(hydroxymethyl)-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-1,3,4,5,6,7,8,8a,10,11,12,12b,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12321011.png)
![5-Hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylic acid](/img/structure/B12321012.png)
![[(1R,2R)-2-azanidylcyclohexyl]azanide;platinum(4+);dihydrate](/img/structure/B12321014.png)



